molecular formula C21H18N4OS B5449263 3-(Allylsulfanyl)-6-[(E)-2-phenyl-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

3-(Allylsulfanyl)-6-[(E)-2-phenyl-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B5449263
M. Wt: 374.5 g/mol
InChI Key: AOGXTVJHVPHMIC-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Allylsulfanyl)-6-[(E)-2-phenyl-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allylsulfanyl group, a phenyl-ethenyl group, and a triazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allylsulfanyl)-6-[(E)-2-phenyl-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

    Introduction of the Allylsulfanyl Group: The allylsulfanyl group can be introduced through nucleophilic substitution reactions. This step often involves the use of allyl halides and thiol reagents under basic conditions.

    Addition of the Phenyl-Ethenyl Group: The phenyl-ethenyl group is typically introduced via a Heck reaction, which involves the coupling of a phenyl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Allylsulfanyl)-6-[(E)-2-phenyl-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl-ethenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), acetic acid as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

3-(Allylsulfanyl)-6-[(E)-2-phenyl-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Allylsulfanyl)-6-[(E)-2-phenyl-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-6-[(E)-2-phenyl-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
  • 3-(Ethylsulfanyl)-6-[(E)-2-phenyl-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
  • 3-(Propylsulfanyl)-6-[(E)-2-phenyl-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Uniqueness

The uniqueness of 3-(Allylsulfanyl)-6-[(E)-2-phenyl-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine lies in its allylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. This difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

6-[(E)-2-phenylethenyl]-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-2-14-27-21-23-20-19(24-25-21)16-10-6-7-11-17(16)22-18(26-20)13-12-15-8-4-3-5-9-15/h2-13,18,22H,1,14H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGXTVJHVPHMIC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C=CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)/C=C/C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.